

Application Note: D-Jnki-1 Solubility and Solvent Selection

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Compound of Interest

Compound Name: *D-Jnki-1*

Cat. No.: *B612302*

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Introduction

D-JNKI-1, also known as AM-111 or Brimapitide, is a cell-permeable peptide inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][3] It is a synthetic peptide designed to block the interaction between JNK and its downstream targets, thereby inhibiting pro-apoptotic and inflammatory processes.[1] Due to its neuroprotective, anti-inflammatory, and anti-apoptotic properties, **D-JNKI-1** is a valuable tool in research and a potential therapeutic agent for conditions such as hearing loss, neurodegenerative diseases, and inflammatory disorders.[1][4][5]

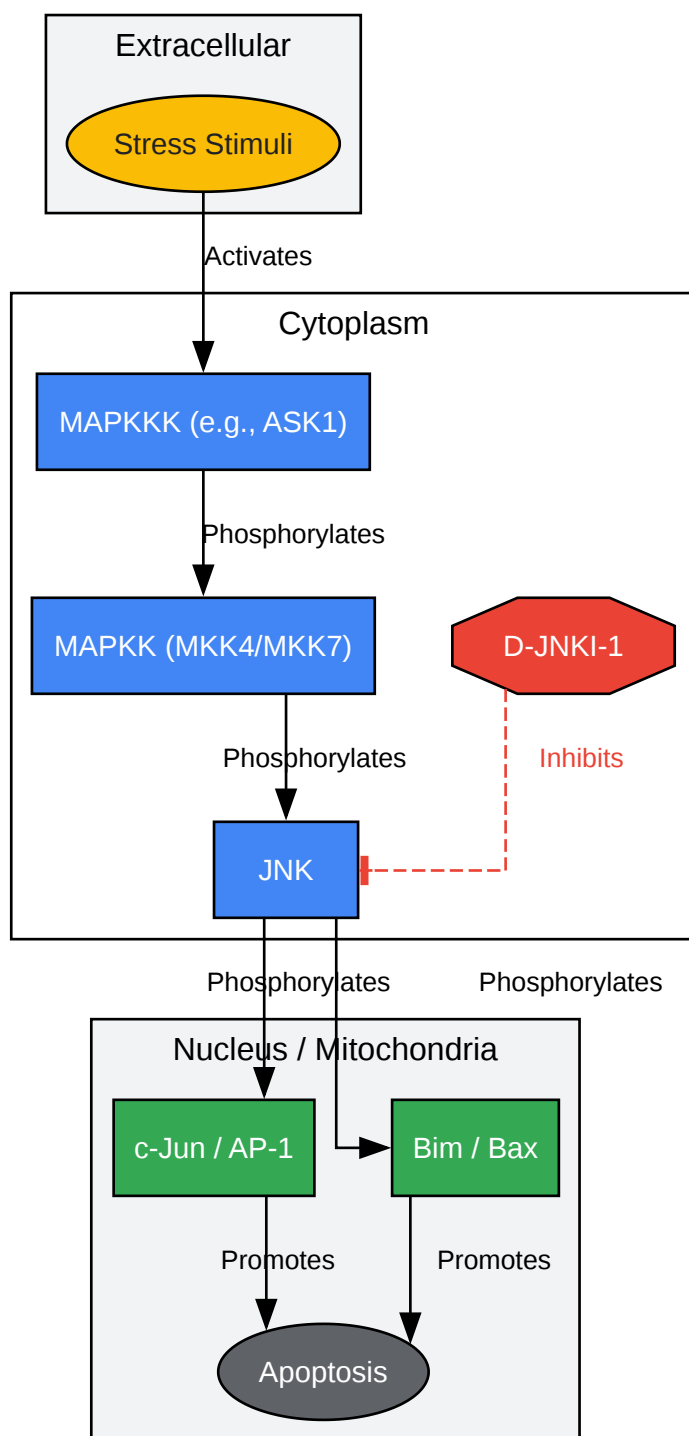
Proper solubilization is critical for the biological activity and experimental success of peptide-based inhibitors like **D-JNKI-1**. This document provides detailed information on the solubility of **D-JNKI-1**, guidance for solvent selection, and protocols for its reconstitution and application in both in vitro and in vivo settings.

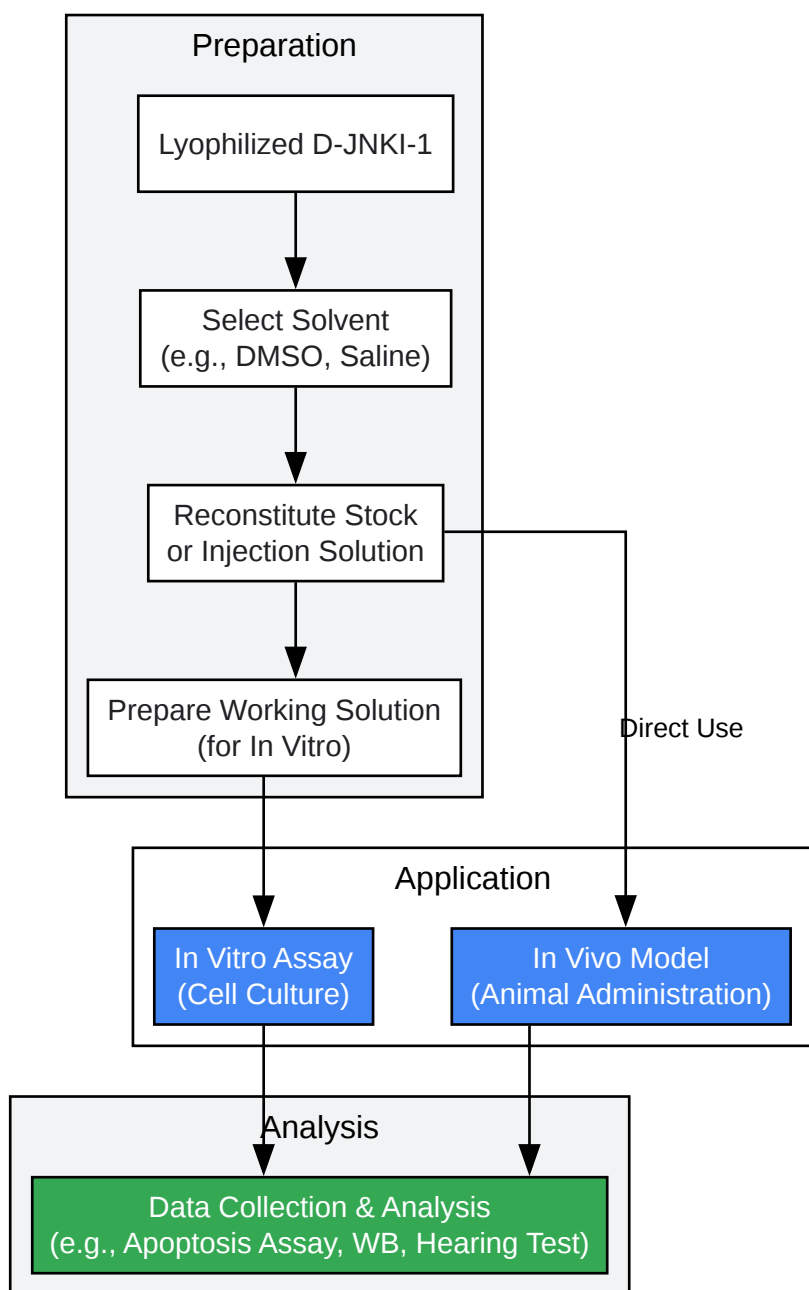
Mechanism of Action: The JNK Signaling Pathway

The JNK pathway is a subset of the mitogen-activated protein kinase (MAPK) signaling cascade.[6][7] It is primarily activated by stress stimuli such as inflammatory cytokines, ultraviolet irradiation, and oxidative stress.[8][9] The activation cascade involves a three-tiered kinase system: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K, specifically MKK4 and MKK7 for the JNK pathway), and finally JNK itself.[8] Activated JNK

translocates to the nucleus and mitochondria to phosphorylate various substrates, including the transcription factor c-Jun, and members of the Bcl-2 family like Bim.[4][5][9] This phosphorylation can trigger apoptotic cell death.[5][7]

D-JNKI-1 acts as a competitive inhibitor, preventing JNK from binding to and phosphorylating its target proteins, thereby blocking the downstream effects of JNK activation.[4][5]





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